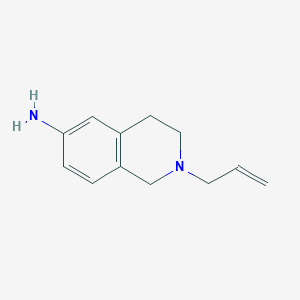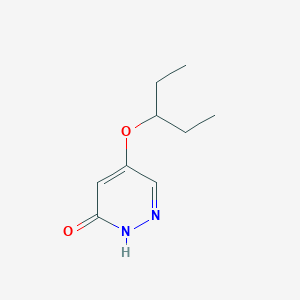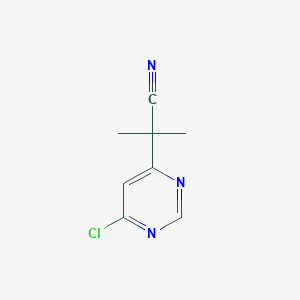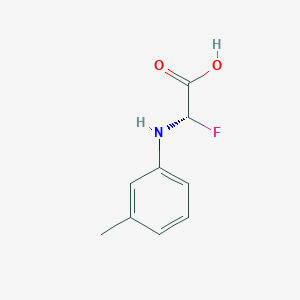![molecular formula C10H14N2Si B11907620 2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
2-(Trimethylsilyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The trimethylsilyl group attached to the benzimidazole ring enhances its chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Benzimidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction, leading to different derivatives.
Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Silylation Reactions: The compound itself acts as a reagent, often in the presence of a base to facilitate the transfer of the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Various substituted benzimidazoles.
Oxidation and Reduction Reactions: Oxidized or reduced benzimidazole derivatives.
Silylation Reactions: Trimethylsilyl ethers and other silylated compounds.
科学研究应用
2-(Trimethylsilyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl and carboxyl groups during synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Trimethylsilyl)-1H-benzo[d]imidazole involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, protecting functional groups such as hydroxyls and carboxyls during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
相似化合物的比较
Similar Compounds
- 1-(Trimethylsilyl)imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1-(Trimethylsilyl)-1H-imidazole
Uniqueness
2-(Trimethylsilyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis. Its ability to act as a silylating agent while maintaining the structural integrity of the benzimidazole ring sets it apart from other similar compounds.
属性
分子式 |
C10H14N2Si |
|---|---|
分子量 |
190.32 g/mol |
IUPAC 名称 |
1H-benzimidazol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3,(H,11,12) |
InChI 键 |
BWHRIYCPTCQUTM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
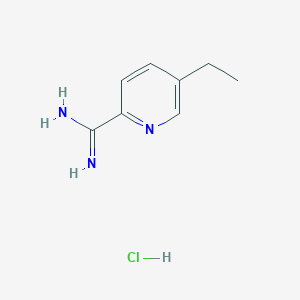
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

